2-(Vinyloxy)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Vinyloxy)cyclohexanone is an organic compound characterized by a cyclohexanone ring substituted with a vinyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Vinyloxy)cyclohexanone can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with vinyl acetate in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the vinyloxy group attached to the cyclohexanone ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The use of catalysts, such as palladium or platinum, can enhance the efficiency and selectivity of the reaction. Additionally, optimizing reaction parameters, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Vinyloxy)cyclohexanone undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Substitution: Amines, thiols, and other nucleophiles under mild to moderate conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted cyclohexanones with various functional groups.
Scientific Research Applications
2-(Vinyloxy)cyclohexanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Vinyloxy)cyclohexanone involves its reactivity towards various chemical reagents. The vinyloxy group can undergo nucleophilic attack, leading to the formation of new bonds and functional groups. The cyclohexanone ring provides a stable framework for these reactions, allowing for the selective modification of the molecule .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Cyclohexanone: A simple ketone with similar reactivity but lacking the vinyloxy group.
2-(Methoxy)cyclohexanone: Similar structure with a methoxy group instead of a vinyloxy group, leading to different reactivity and applications.
2-(Ethoxy)cyclohexanone: Another analog with an ethoxy group, exhibiting distinct chemical behavior compared to 2-(Vinyloxy)cyclohexanone.
Uniqueness: this compound stands out due to its unique combination of a vinyloxy group and a cyclohexanone ring. This structure imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications .
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-ethenoxycyclohexan-1-one |
InChI |
InChI=1S/C8H12O2/c1-2-10-8-6-4-3-5-7(8)9/h2,8H,1,3-6H2 |
InChI Key |
UOPCUKFSIHFGQI-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.